3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534313
InChI: InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1
SMILES:
Molecular Formula: C8H17N2O3P
Molecular Weight: 220.21 g/mol

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite

CAS No.:

Cat. No.: VC16534313

Molecular Formula: C8H17N2O3P

Molecular Weight: 220.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite -

Specification

Molecular Formula C8H17N2O3P
Molecular Weight 220.21 g/mol
IUPAC Name dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium
Standard InChI InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1
Standard InChI Key LDZROWGTHWFRSZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C[N+](=C1)C.COP([O-])OC

Introduction

Chemical Identity and Structural Characteristics

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite, also known as 1-ethyl-3-methylimidazolium dimethylphosphate, is a room-temperature ionic liquid (RTIL) belonging to the imidazolium salt family. Its molecular formula is C₈H₁₇N₂O₃P, with a molecular weight of 220.21 g/mol . The compound’s structure comprises a 1-ethyl-3-methylimidazolium cation paired with a dimethyl phosphite anion, a configuration that grants it unique solvent and catalytic properties.

Core Chemical Data

The following table summarizes its fundamental identifiers:

PropertyValue
CAS Number1283730-64-2
Molecular FormulaC₈H₁₇N₂O₃P
Molecular Weight220.21 g/mol
Purity≥98% (ISO-certified synthesis)
Synonyms1-Ethyl-3-methylimidazolium dimethylphosphate

This ionic liquid is characterized by its hygroscopicity and sensitivity to air, necessitating storage under inert conditions at 0–10°C to prevent degradation .

Synthesis and Manufacturing

The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite typically follows a metathesis reaction strategy, analogous to methods used for related imidazolium salts .

Anion Exchange Mechanism

A common approach involves reacting 1-ethyl-3-methylimidazolium bromide with lithium dimethyl phosphite in aqueous or polar solvent systems:
[EMIM]Br+Li[PO(OCH₃)₂][EMIM][PO(OCH₃)₂]+LiBr\text{[EMIM]Br} + \text{Li[PO(OCH₃)₂]} \rightarrow \text{[EMIM][PO(OCH₃)₂]} + \text{LiBr}
This reaction proceeds at moderate temperatures (60–70°C) with stirring for 2–24 hours, achieving yields exceeding 85% after purification .

Industrial-Scale Production

MolCore BioPharmatech employs a standardized protocol for high-purity batches (≥98%):

  • Ion Exchange: Bromide-to-phosphite substitution in deionized water.

  • Purification: Sequential washes with water and organic solvents to remove LiBr residues.

  • Drying: Rotary evaporation under reduced pressure (80°C) followed by vacuum drying at 110°C .

Physical and Chemical Properties

Thermophysical Behavior

As a RTIL, the compound exhibits:

  • Low melting point: <−20°C (prevents crystallization at room temperature).

  • High thermal stability: Decomposition onset above 300°C.

  • Viscosity: ~200 cP at 25°C (dependent on moisture content) .

Solvation Characteristics

The dimethyl phosphite anion enhances solubility for polar organic compounds, making it effective in:

  • Dissolving cellulose and lignocellulosic biomass.

  • Stabilizing metal nanoparticles in catalytic systems .

Applications in Pharmaceutical and Industrial Contexts

API Intermediates

MolCore designates this compound as a critical intermediate in synthesizing antipsychotics and antivirals, where its ionic nature improves drug solubility and bioavailability .

Green Chemistry Applications

  • Catalysis: Serves as a solvent and co-catalyst in Heck coupling and Diels-Alder reactions.

  • Electrolytes: Investigated for use in lithium-ion batteries due to its wide electrochemical window .

Comparative Analysis with Related Ionic Liquids

The table below contrasts key features with structurally analogous compounds:

Compound NameAnionMolecular WeightKey Distinction
1-Ethyl-3-methylimidazolium bromideBr⁻191.07 g/molHigher halide reactivity
1-Hexyl-3-methylimidazolium PF₆⁻PF₆⁻284.18 g/molHydrophobicity; thermal stability

The dimethyl phosphite variant’s lower viscosity and stronger hydrogen-bonding capacity differentiate it from bromide or hexafluorophosphate analogues .

Challenges and Future Directions

Stability Limitations

  • Hygroscopicity: Absorbs water rapidly, altering solvent properties.

  • Air Sensitivity: Oxidizes under ambient conditions, requiring argon/vacuum storage .

Research Opportunities

  • Functionalization: Grafting alkyl chains to enhance hydrophobicity.

  • Biocompatibility Studies: Assessing toxicity profiles for biomedical applications.

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